N-[1-cyano-1-phenylethyl]methanesulfonamide
Overview
Description
N-[1-cyano-1-phenylethyl]methanesulfonamide is an organic compound characterized by the presence of a phenyl group, a methylsulfonamido group, and a nitrile group attached to a propionitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-cyano-1-phenylethyl]methanesulfonamide typically involves the selective mono-methylation of phenylacetonitrile. This process can be achieved using dimethyl carbonate as an alkylating agent in the presence of a catalyst such as 3-aminopropylsilyl functionalized MCM-41 . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a set duration to ensure high conversion and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as mixing the reactants, heating, and maintaining the reaction conditions to achieve high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[1-cyano-1-phenylethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where the methylsulfonamido group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[1-cyano-1-phenylethyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[1-cyano-1-phenylethyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-cyano-1-phenylethyl]methanesulfonamide include:
- 2-Phenylpropionitrile
- 2-(4-Methylsulfonylphenyl)indole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H12N2O2S |
---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
N-(1-cyano-1-phenylethyl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O2S/c1-10(8-11,12-15(2,13)14)9-6-4-3-5-7-9/h3-7,12H,1-2H3 |
InChI Key |
STPWEAXKNOWAKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C1=CC=CC=C1)NS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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